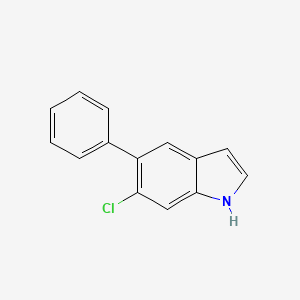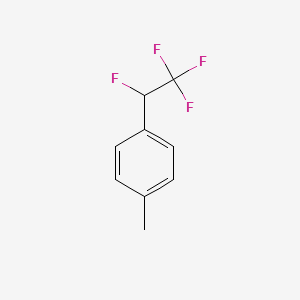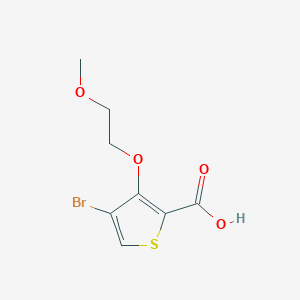
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a carboxylic acid group, and a 2-methoxyethoxy group. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation and etherification reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Etherification: The carboxylated product is then reacted with 2-methoxyethanol in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or aldehydes.
Applications De Recherche Scientifique
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic electronics, it contributes to charge transport and conductivity through its conjugated system. In pharmaceuticals, it may interact with biological targets to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-thiophenecarboxylic acid
- 4-Bromo-2-thiophenecarboxylic acid
- 2-Bromothiophene
Uniqueness
4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts specific solubility and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Propriétés
Formule moléculaire |
C8H9BrO4S |
|---|---|
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
4-bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO4S/c1-12-2-3-13-6-5(9)4-14-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
Clé InChI |
KVVPKHDTGMYFKH-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(SC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






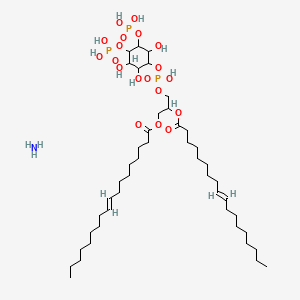
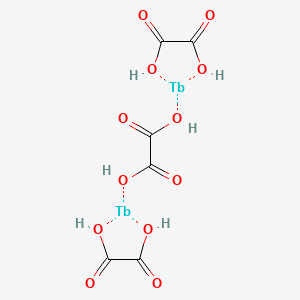


![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
